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Compound of Interest

Compound Name: 5dR6G

Cat. No.: B1580403 Get Quote

Introduction

5-Carboxyrhodamine 6G, succinimidyl ester (5-CR6G, SE) is a bright and photostable

fluorescent dye that reacts efficiently with primary amino groups (-NH₂) on proteins to form

stable amide bonds.[1] This process, known as amine labeling, is a widely used method for

conjugating fluorescent probes to proteins, enabling their detection, localization, and

quantification in a variety of biological assays. The excitation and emission spectra of 5-CR6G

are intermediate between those of fluorescein and tetramethylrhodamine, making it compatible

with common fluorescence microscopy and flow cytometry setups.[1] With a peak absorption at

approximately 525 nm, it is well-suited for excitation by the 514 nm laser line of an argon-ion

laser.[1]

Principle of the Reaction

The succinimidyl ester (SE) moiety of 5-CR6G reacts with the primary amines present on the

side chains of lysine residues and the N-terminus of the protein. The reaction occurs under mild

alkaline conditions (pH 7-9) and results in the formation of a stable covalent amide bond,

releasing N-hydroxysuccinimide (NHS) as a byproduct.
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Figure 1. Reaction scheme for amine-reactive labeling of proteins.

Applications

Fluorescently labeled proteins generated using this protocol can be utilized in a wide range of

applications, including:

Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within fixed

or living cells.

Flow Cytometry: Quantifying protein expression levels on the cell surface or intracellularly.

Immunofluorescence Assays: Using labeled antibodies for the detection of specific antigens

in cells and tissues.

Protein-Protein Interaction Studies: Techniques like Förster Resonance Energy Transfer

(FRET) can be employed when using appropriately paired dyes.

Quantitative Data Summary

The efficiency and characteristics of protein labeling can vary depending on the protein and the

dye-to-protein ratio used. The following table summarizes typical quantitative data for
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rhodamine-based dyes.

Parameter Typical Value Notes

Excitation Maximum (λex) ~525 nm
Varies slightly with conjugation

and solvent.

Emission Maximum (λem) ~550 nm
Varies slightly with conjugation

and solvent.

Molar Extinction Coefficient > 80,000 M⁻¹cm⁻¹ In aqueous solution.

Quantum Yield High
Generally higher than

tetramethylrhodamine.[1]

Optimal Dye:Protein Molar

Ratio
5:1 to 15:1

This needs to be optimized for

each protein.

Labeling Efficiency Variable
Depends on the number of

accessible lysines.

Detection Limit (in SDS-PAGE) ~2-10 ng/band

For cysteine-reactive

rhodamine dyes, which can be

indicative for amine-reactive

dyes as well.[2]

Experimental Protocols
Materials and Reagents

5-Carboxyrhodamine 6G, Succinimidyl Ester (5-CR6G, SE)

Protein of interest (e.g., antibody, purified recombinant protein)

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Crucially, this

buffer must be free of primary amines (e.g., Tris).
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Purification Resin: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis

tubing (with appropriate molecular weight cut-off).

Storage Buffer: A suitable buffer for the long-term stability of the labeled protein (e.g., PBS

with 0.1% sodium azide).
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Figure 2. Overall workflow for protein labeling with 5-CR6G, SE.

Detailed Protocol

Preparation of Protein Solution:

Dissolve the protein of interest in the conjugation buffer at a concentration of 1-10 mg/mL.

If the protein is already in a buffer containing primary amines (like Tris), it must be

exchanged into the conjugation buffer via dialysis or a desalting column.

Preparation of Dye Stock Solution:

Allow the vial of 5-CR6G, SE to equilibrate to room temperature before opening to prevent

moisture condensation.

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.

For example, dissolve 1 mg of 5-CR6G, SE (MW ~527 g/mol ) in approximately 190 µL of

DMSO.

Note: The dye solution should be prepared fresh and any unused portion discarded as the

succinimidyl ester is susceptible to hydrolysis.

Labeling Reaction:

Calculate the volume of the dye stock solution needed to achieve the desired dye:protein

molar ratio. A common starting point is a 10-fold molar excess of the dye.

Volume of dye (µL) = [ (moles of protein) x (molar excess of dye) / (concentration of dye

stock solution in M) ] x 1,000,000

Add the calculated volume of the dye stock solution to the protein solution while gently

vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.
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Purification of the Labeled Protein:

After the incubation, it is crucial to remove the unreacted dye. This can be achieved by:

Size-Exclusion Chromatography: Pass the reaction mixture through a desalting column

(e.g., Sephadex G-25) equilibrated with the desired storage buffer. The labeled protein

will elute in the void volume, while the smaller, unreacted dye molecules will be

retained.

Dialysis: Dialyze the reaction mixture against the storage buffer overnight at 4°C with

several buffer changes.

Determination of the Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each protein molecule. It

can be determined spectrophotometrically.

Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at

the absorbance maximum of the dye (~525 nm for 5-CR6G).

The concentration of the protein can be calculated using the Beer-Lambert law (A = εcl),

correcting for the absorbance of the dye at 280 nm.

Protein Concentration (M) = [A₂₈₀ - (A₅₂₅ x CF)] / ε_protein

Where CF is the correction factor (A₂₈₀ of the dye / A₅₂₅ of the dye).

ε_protein is the molar extinction coefficient of the protein at 280 nm.

The concentration of the dye is calculated from its absorbance at 525 nm.

Dye Concentration (M) = A₅₂₅ / ε_dye

Where ε_dye is the molar extinction coefficient of the dye at 525 nm.

The DOL is the ratio of the dye concentration to the protein concentration.

DOL = Dye Concentration (M) / Protein Concentration (M)
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Storage of the Labeled Protein:

Store the purified, labeled protein in a suitable buffer at 4°C for short-term storage or at

-20°C or -80°C for long-term storage. Protect from light. Aliquoting the sample is

recommended to avoid multiple freeze-thaw cycles.

Signaling Pathway Example: Labeled Antibody in Immunofluorescence

The following diagram illustrates a simplified workflow where an antibody labeled with 5-CR6G

is used to detect a target protein in a cell, which is part of a hypothetical signaling pathway.
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Figure 3. Use of a 5-CR6G labeled antibody to detect a target protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1580403?utm_src=pdf-custom-synthesis
https://www.abpbio.com/product/56-cr6g-se/
https://pubmed.ncbi.nlm.nih.gov/19035404/
https://pubmed.ncbi.nlm.nih.gov/19035404/
https://www.benchchem.com/product/b1580403#5dr6g-protocol-for-protein-labeling
https://www.benchchem.com/product/b1580403#5dr6g-protocol-for-protein-labeling
https://www.benchchem.com/product/b1580403#5dr6g-protocol-for-protein-labeling
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580403?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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